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Compound of Interest

Compound Name: (4-Chloropyridin-3-yl)methanol

Cat. No.: B068116 Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on (4-Chloropyridin-3-yl)methanol. It delves into its core chemical

profile, synthesis, applications, and safety protocols, providing expert insights into its utility as a

critical building block in modern chemistry.

Introduction: Strategic Importance in Synthesis
(4-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative whose strategic

importance lies in the orthogonal reactivity of its three key structural features: the pyridine ring,

the chloro substituent, and the hydroxymethyl group. This trifecta of functionality makes it a

versatile and highly valuable intermediate in the synthesis of complex molecules, particularly in

the pharmaceutical and agrochemical industries.[1] The pyridine core is a prevalent scaffold in

medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic

stability. The chloro group acts as a versatile handle for cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig) to build molecular complexity, while the primary alcohol (methanol) group

allows for straightforward derivatization through oxidation, esterification, or conversion to a

leaving group.

Its application is particularly noted in the synthesis of nicotinic acetylcholine receptor

modulators and compounds targeting neurological disorders.[1] Understanding the nuances of

its synthesis, reactivity, and handling is therefore paramount for any scientist looking to

leverage its synthetic potential.
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Compound Profile and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the

foundation of successful and reproducible research.

Property Value Source

CAS Number 189449-41-0 [1]

Molecular Formula C₆H₆ClNO [1]

Molecular Weight 143.57 g/mol [1]

MDL Number MFCD09743993 [1]

Appearance White to off-white solid [2]

Storage

Room temperature, in a dry,

dark place under an inert

atmosphere

[1][2]

Synthesis and Purification: A Validated Protocol
The most common and reliable method for synthesizing (4-Chloropyridin-3-yl)methanol is
through the reduction of a corresponding carboxylic acid ester, such as ethyl 4-chloronicotinate.

This approach is favored due to the commercial availability of the starting material and the high

efficiency of the reduction.

Rationale for Reagent Selection
The choice of reducing agent is critical. While various hydrides can reduce esters, Lithium

aluminum hydride (LiAlH₄) is selected for its high reactivity, which ensures a complete and

rapid conversion.

Expertise & Causality: Unlike milder reagents like sodium borohydride (NaBH₄), which are

generally ineffective for ester reduction, LiAlH₄ is a potent nucleophilic hydride source

capable of reducing the ester carbonyl to the primary alcohol. The reaction is conducted in

an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to prevent the violent and

uncontrolled quenching of the highly reactive LiAlH₄ by protic solvents like water or alcohols.
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Cooling the reaction to -78°C initially is a crucial safety and selectivity measure. It controls

the initial exothermic burst upon adding the ester and minimizes potential side reactions.

Detailed Experimental Protocol
This protocol is a self-validating system, incorporating reaction, quench, workup, and

purification steps to ensure the isolation of a high-purity product. A similar procedure is well-

documented for analogous substrates.[2]

Step 1: Reaction Setup

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a nitrogen inlet is charged with Lithium aluminum hydride (1.1 eq.) suspended in

anhydrous THF (approx. 10 mL per gram of LiAlH₄).

The suspension is cooled to -78°C using a dry ice/acetone bath.

Step 2: Addition of Ester

A solution of ethyl 4-chloronicotinate (1.0 eq.) in anhydrous THF (approx. 5 mL per gram of

ester) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal

temperature below -65°C.

Upon completion of the addition, the reaction mixture is stirred at -78°C for 3 hours.

Step 3: Reaction Quench (Fieser Workup)

The reaction is carefully quenched by the sequential, slow, dropwise addition of:

Water (X mL, where X = grams of LiAlH₄ used)

15% aqueous NaOH (X mL)

Water (3X mL)

The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour until a

granular white precipitate forms. This method is highly reliable for safely quenching LiAlH₄

and generating easily filterable aluminum salts.
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Step 4: Isolation and Purification

The solid aluminum salts are removed by filtration through a pad of Celite®, and the filter

cake is washed thoroughly with additional THF or ethyl acetate.

The combined organic filtrates are concentrated under reduced pressure to yield the crude

product.

The resulting residue is purified by silica gel column chromatography (e.g., using a gradient

of ethyl acetate in hexanes) to afford (4-Chloropyridin-3-yl)methanol as a solid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (4-Chloropyridin-3-yl)methanol.
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Applications in Research and Development
The utility of (4-Chloropyridin-3-yl)methanol stems from its role as a versatile intermediate.

The chlorine atom is a key functional group for introducing diversity through metal-catalyzed

cross-coupling reactions.

Role in Cross-Coupling Reactions
The 4-position of the pyridine ring is susceptible to nucleophilic substitution, but more

commonly, the chloro group serves as an electrophilic partner in reactions like the Suzuki-

Miyaura coupling.

(4-Chloropyridin-3-yl)methanol

Substituted (Pyridin-3-yl)methanol Derivative

  Pd Catalyst, Base
(e.g., Suzuki Coupling)  

R-B(OH)₂
(Aryl or Heteroaryl Boronic Acid)

Click to download full resolution via product page

Caption: Suzuki coupling using (4-Chloropyridin-3-yl)methanol.

This strategy is fundamental in medicinal chemistry for synthesizing biaryl compounds, which

are common motifs in active pharmaceutical ingredients (APIs).[3] The ability to install various

aryl or heteroaryl groups at the 4-position allows for extensive Structure-Activity Relationship

(SAR) studies.

Derivatization of the Methanol Group
The primary alcohol provides another site for modification:

Oxidation: Oxidation to the corresponding aldehyde (4-chloro-3-pyridinecarboxaldehyde)

using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane opens up

access to further carbon-carbon bond formations (e.g., Wittig, Grignard reactions) or

reductive amination.
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Conversion to a Leaving Group: The alcohol can be converted into a better leaving group,

such as a tosylate or mesylate, or directly to an alkyl halide (e.g., using SOCl₂). This

activates the benzylic-like position for nucleophilic substitution, enabling the introduction of

amines, azides, cyanides, and other functional groups.

These dual handles for reactivity make the title compound a powerful tool for building diverse

chemical libraries for drug discovery.[1]

Analytical Characterization
Confirming the identity and purity of the synthesized material is non-negotiable. Standard

analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR will show characteristic signals for the two aromatic protons on the pyridine ring, a

singlet for the benzylic-like CH₂ group, and a broad singlet for the OH proton.

¹³C NMR will show distinct signals for the six carbon atoms.

Mass Spectrometry (MS): Will confirm the molecular weight (143.57 g/mol ) and show a

characteristic isotopic pattern (approx. 3:1 ratio for M+ and M+2 peaks) due to the presence

of the chlorine atom.

Infrared (IR) Spectroscopy: Will display a broad absorption band in the 3200-3400 cm⁻¹

region, characteristic of the O-H stretch of the alcohol.

Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions are essential.

Hazard Classification: The hydrochloride salt is classified as harmful if swallowed, causes

skin and serious eye irritation, and may cause respiratory irritation.[4] Similar hazards should

be assumed for the free base.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or

goggles.[5][6][7]
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Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6]

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[1][6]

Conclusion
(4-Chloropyridin-3-yl)methanol is more than just a chemical; it is a strategic enabler for

innovation in pharmaceutical and materials science. Its well-defined reactivity, underpinned by

the chloro and hydroxymethyl functional groups, provides a reliable and versatile platform for

the synthesis of novel and complex molecules. By understanding the principles of its synthesis,

handling, and downstream applications as detailed in this guide, researchers can confidently

and effectively integrate this valuable building block into their discovery workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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